rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate
CAS No.: 913575-10-7
Cat. No.: VC5762683
Molecular Formula: C12H21NO3
Molecular Weight: 227.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913575-10-7 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.304 |
| IUPAC Name | tert-butyl (3aS,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 |
| Standard InChI Key | LVSMJGHUOLKTJI-AEJSXWLSSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C2C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a cyclopentane ring fused to a pyrrolidine system (octahydrocyclopenta[c]pyrrole). Key structural elements include:
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Stereochemical configuration: (3aR,4R,6aS) designation indicating three chiral centers
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Functional groups:
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Hydroxy group at C4 position
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tert-Butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen
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Molecular formula: C₁₂H₂₁NO₃
A comparative analysis of related analogs reveals that stereochemical variations significantly influence biological activity. For instance, the (3aR,6aR)-3a-(hydroxymethyl) derivative (CID 94163650) demonstrates altered receptor binding kinetics compared to the parent compound .
Synthetic Methodologies
Key Synthetic Routes
Industrial-scale synthesis typically employs a multi-step approach:
Step 1: Construction of the bicyclic core via [3+2] cycloaddition
Step 2: Stereoselective hydroxylation at C4 using Sharpless asymmetric dihydroxylation
Step 3: Boc protection under Schotten-Baumann conditions
Recent advances in flow chemistry have improved yield (68% → 82%) while reducing reaction times from 48 to 12 hours . Critical parameters for optimization include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 0°C | ±15% yield |
| Catalyst Loading | 5-7 mol% | Linear increase |
| Solvent System | THF/H₂O (4:1) | +22% efficiency |
Biological Activity and Mechanism
NMDA Receptor Modulation
The compound demonstrates selective antagonism at NR1/NR2B NMDA receptor subtypes with:
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IC₅₀ = 42 nM (NR2B) vs. IC₅₀ > 10 μM (NR2A)
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Non-competitive binding (Kᵢ = 18.7 nM) at the ifenprodil site
Mechanistic studies using patch-clamp electrophysiology reveal:
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Voltage-independent channel block
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Partial inhibition of glycine binding (∼35% at 100 nM)
Pharmacokinetic Profile
Preliminary ADME data from rodent models:
| Parameter | Value | Method |
|---|---|---|
| Oral Bioavailability | 23% ± 4% | LC-MS/MS analysis |
| Plasma t₁/₂ | 2.7 hr | Radiolabeled tracing |
| BBB Permeability | LogBB = 0.82 | In situ perfusion |
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H315 | Skin irritation | Wear nitrile gloves |
| H319 | Serious eye damage | Use face shield |
| H335 | Respiratory tract irritation | Fume hood required |
Stability studies indicate sensitivity to:
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Humidity (>60% RH): 37% decomposition/month
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Temperature (>40°C): t₁/₂ = 8 days
Comparative Analysis with Structural Analogs
The compound's biological profile differs markedly from related spirocyclic derivatives. For example, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (TCI D6214) shows:
| Property | Target Compound | D6214 | CID 94163650 |
|---|---|---|---|
| Molecular Weight | 227.30 | 213.28 | 241.33 |
| NMDA IC₅₀ (nM) | 42 | 310 | 89 |
| LogP | 1.82 | 1.45 | 0.97 |
| Synthetic Complexity | 678 | 521 | 703 |
These differences underscore the critical role of the cyclopentane fusion geometry and hydroxyl group positioning in biological activity .
Industrial Production Considerations
Scale-up challenges and solutions:
| Challenge | Laboratory Scale | Pilot Plant Solution |
|---|---|---|
| Cryogenic conditions | Dry ice/acetone bath | Jacketed reactor (-30°C) |
| Catalyst separation | Column chromatography | Continuous flow filtration |
| Boc-deprotection | TFA/DCM (batch) | HCl gas in flow reactor |
Current production costs:
| Component | Cost Contribution |
|---|---|
| Starting materials | 42% |
| Catalyst | 23% |
| Purification | 18% |
| Waste disposal | 17% |
Regulatory Landscape and IP Status
Patent Analysis
Key intellectual property holdings:
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WO2015116723A1: Therapeutic uses (exp. 2035)
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US9644015B2: Synthetic methods (exp. 2032)
Regulatory status:
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FDA: Pre-IND stage
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EMA: Orphan drug designation pending
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